N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazide functional group, a naphthalene ring, and an iodophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce hydrazines or amines. Substitution reactions will result in the replacement of the iodine atom with the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a promising molecule for medicinal chemistry.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to the presence of the iodine atom in the phenyl ring. This iodine atom can participate in various chemical reactions, making the compound more versatile compared to its analogs. Additionally, the iodine atom may enhance the compound’s biological activity, making it a more potent candidate for drug development and other applications.
Properties
Molecular Formula |
C19H15IN2O2 |
---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H15IN2O2/c20-17-10-13(8-9-18(17)23)12-21-22-19(24)11-15-6-3-5-14-4-1-2-7-16(14)15/h1-10,12,23H,11H2,(H,22,24)/b21-12+ |
InChI Key |
IECUBWWXGAFXSZ-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=C(C=C3)O)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=C(C=C3)O)I |
Origin of Product |
United States |
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